2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine
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Overview
Description
2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine is a heterocyclic compound that features both pyrazole and azetidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine typically involves the reaction of pyrazole derivatives with azetidine intermediates. One common method includes the use of a pyrazole derivative and an azetidine derivative under controlled conditions to form the desired compound. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the pyrazole or azetidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-1-yl)pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
1-(1H-pyrazol-1-yl)azetidine: Lacks the pyrazine ring but contains the pyrazole and azetidine rings.
Uniqueness
2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine is unique due to the combination of pyrazole, azetidine, and pyrazine rings in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-2-14-16(5-1)9-10-7-15(8-10)11-6-12-3-4-13-11/h1-6,10H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLMXUCLRQKSOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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